O-(3-phenoxybenzyl)hydroxylamine
Description
O-(3-Phenoxybenzyl)hydroxylamine is a hydroxylamine derivative featuring a benzyl group substituted with a phenoxy moiety at the 3-position of the aromatic ring. The compound’s structure combines the hydroxylamine (-NH2-OH) functional group with a lipophilic aromatic system, making it relevant in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
O-[(3-phenoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C13H13NO2/c14-15-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-9H,10,14H2 |
InChI Key |
WYLXETIVIDEKAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-phenoxyphenyl)methyl]hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-alkylation of hydroxylamine with benzyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the reaction.
Industrial Production Methods
Industrial production methods for O-[(3-phenoxyphenyl)methyl]hydroxylamine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
O-[(3-phenoxyphenyl)methyl]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted hydroxylamines.
Scientific Research Applications
O-[(3-phenoxyphenyl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitrones.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving hydroxylamine derivatives.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-[(3-phenoxyphenyl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Methoxy-Substituted Analogs
- O-(2-Methoxybenzyl)hydroxylamine (4h) and O-(3-Methoxybenzyl)hydroxylamine (4i) differ in the position of the methoxy group.
- Spectral Data :
- 4h : ¹H-NMR (DMSO-d6) δ 7.26 (m, Ar-H), 4.56 (s, OCH2Ar), 3.76 (s, OCH3); MS-ESI m/z: 154 (M+H)+ .
- 4i: ¹H-NMR (DMSO-d6) δ 7.33 (m, Ar-H), 5.00 (s, OCH2Ar), 3.77 (s, OCH3); MS-ESI m/z: 154 (M+H)+ . Impact: The methoxy group’s electron-donating nature enhances aromatic ring stability. Positional isomerism (2- vs.
Fluorinated Analogs
- O-(3-Fluoro-benzyl)-hydroxylamine hydrochloride: Features a fluorine atom at the 3-position. Properties: Molecular formula C7H9ClFNO; m.p. 218–225°C; stored at room temperature .
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride : A fluorinated derivative used extensively as a derivatizing agent for carbonyl compounds (e.g., methylglyoxal) in GC-MS analysis .
Aromatic System Variations
Biphenyl and Polycyclic Analogs
Heterocyclic Analogs
Aliphatic and Allylic Derivatives
- O-(3-Chloroallyl)hydroxylamine : Features a chloro-substituted allyl chain instead of an aromatic system.
Key Data Tables
Table 1: Physical and Spectral Properties of Selected Hydroxylamine Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
